molecular formula C16H23ClN2O2 B8380474 3-Methyl-5-(beta-diethylamino-o-ethoxyphenyl)isoxazole hydrochloride CAS No. 53824-20-7

3-Methyl-5-(beta-diethylamino-o-ethoxyphenyl)isoxazole hydrochloride

Cat. No. B8380474
Key on ui cas rn: 53824-20-7
M. Wt: 310.82 g/mol
InChI Key: KEWYKWFXBJRTEJ-UHFFFAOYSA-N
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Patent
US07625932B2

Procedure details

Prepare the title compound in the manner analogous to the procedure set fourth in example E-221 using 4-fluoro-nitrobenzene and 2-fluorophenol (heat 2 hours at 60° C.). Purify the material by silica gel chromatography (Prep. 2000) eluting with methylene chloride/hexane 1:1 to provide the title compound as a yellow solid. Mass spectrum (m/e): 233.1 (M*). (Bruker 300) 1H NMR (CDCl3) 8.17-8.22 (2H, d), 7.14-7.28 (4H, m), 6.96-700 (2H, d).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC[NH+](CCOC1C(C2ON=C(C)C=2)=CC=CC=1)CC.[Cl-].F[C:23]1[CH:28]=[CH:27][C:26]([N+:29]([O-:31])=[O:30])=[CH:25][CH:24]=1.[F:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[OH:39]>>[F:32][C:33]1[CH:38]=[CH:37][CH:36]=[CH:35][C:34]=1[O:39][C:23]1[CH:28]=[CH:27][C:26]([N+:29]([O-:31])=[O:30])=[CH:25][CH:24]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC[NH+](CC)CCOC1=CC=CC=C1C2=CC(=NO2)C.[Cl-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purify the material by silica gel chromatography (Prep. 2000)
WASH
Type
WASH
Details
eluting with methylene chloride/hexane 1:1

Outcomes

Product
Name
Type
product
Smiles
FC1=C(OC2=CC=C(C=C2)[N+](=O)[O-])C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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